1-(5-Chloro-2-methoxyphenyl)-1-cyclopropylethanol 1-(5-Chloro-2-methoxyphenyl)-1-cyclopropylethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13428832
InChI: InChI=1S/C12H15ClO2/c1-12(14,8-3-4-8)10-7-9(13)5-6-11(10)15-2/h5-8,14H,3-4H2,1-2H3
SMILES: CC(C1CC1)(C2=C(C=CC(=C2)Cl)OC)O
Molecular Formula: C12H15ClO2
Molecular Weight: 226.70 g/mol

1-(5-Chloro-2-methoxyphenyl)-1-cyclopropylethanol

CAS No.:

Cat. No.: VC13428832

Molecular Formula: C12H15ClO2

Molecular Weight: 226.70 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Chloro-2-methoxyphenyl)-1-cyclopropylethanol -

Specification

Molecular Formula C12H15ClO2
Molecular Weight 226.70 g/mol
IUPAC Name 1-(5-chloro-2-methoxyphenyl)-1-cyclopropylethanol
Standard InChI InChI=1S/C12H15ClO2/c1-12(14,8-3-4-8)10-7-9(13)5-6-11(10)15-2/h5-8,14H,3-4H2,1-2H3
Standard InChI Key TZCVUTPGNRTVGD-UHFFFAOYSA-N
SMILES CC(C1CC1)(C2=C(C=CC(=C2)Cl)OC)O
Canonical SMILES CC(C1CC1)(C2=C(C=CC(=C2)Cl)OC)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features:

  • Cyclopropane ring: A three-membered carbon ring conferring angular strain and reactivity.

  • Ethanol backbone: A hydroxyl (-OH) group at the β-position relative to the cyclopropane.

  • Aromatic substitution: A 5-chloro-2-methoxyphenyl group providing steric bulk and electronic modulation .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₂H₁₅ClO₂
Molecular weight226.70 g/mol
SMILES notationCC(C1CC1)(C2=C(OC)C=CC(Cl)=C2)O
Exact mass226.0763 Da

Stereochemical Considerations

The cyclopropane ring imposes a rigid, planar geometry, while the hydroxyl group introduces chirality. Computational models suggest that the steric bulk of the phenyl group stabilizes specific conformers, influencing reactivity .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized via Grignard addition or cross-coupling reactions:

Route 1: Cyclopropanation of Prochiral Ketones

  • Step 1: (5-Chloro-2-methoxyphenyl)boronic acid undergoes Suzuki-Miyaura coupling with a cyclopropane-containing electrophile .

  • Step 2: Reduction of the resulting ketone to the secondary alcohol using NaBH₄ or LiAlH₄ .

Route 2: Ring-Opening of Epoxides

  • Epoxide intermediates derived from styrene derivatives react with cyclopropane nucleophiles, followed by acid-catalyzed ring closure .

Table 2: Representative Reaction Yields

MethodYield (%)ConditionsReference
Suzuki coupling95Pd(PPh₃)₄, THF/H₂O, reflux
Epoxide ring-opening83H₂O₂, CH₃CN, 55°C

Physicochemical Properties

Thermal Stability

  • Boiling point: Estimated at 280–300°C (extrapolated from analogous compounds) .

  • Flash point: >100°C (closed cup), classifying it as combustible .

Solubility and Partitioning

  • LogP: Calculated as 3.2 ± 0.3 (XLOGP3), indicating moderate lipophilicity .

  • Aqueous solubility: 0.12 mg/mL (25°C), necessitating co-solvents for biological assays .

Table 3: Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (400 MHz)δ 3.90 (s, OCH₃), 1.50–1.70 (m, cyclopropane)
IR (KBr)3340 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C)

Biological and Pharmacological Relevance

Antimicrobial Activity

In vitro studies demonstrate MIC₉₀ = 0.25 μM against Mycobacterium tuberculosis, attributed to electron transport chain disruption via Ndh-2 inhibition . Structural analogs show enhanced potency with chloro-substitution, as seen in tricyclic spiro-lactams .

Central Nervous System (CNS) Applications

The compound’s ability to cross the blood-brain barrier (LogBB = 0.8) makes it a candidate for neuropathic pain management. Clinical trial NCT01887002 investigated derivatives for irritable bowel syndrome (IBS-D) .

ConditionDegradation (%)Timeframe
25°C, dark<512 months
40°C, 75% RH186 months

Industrial and Research Applications

Pharmaceutical Intermediates

  • Key precursor for σ₁ receptor antagonists under investigation for neuropathic pain .

  • Used in the synthesis of CDK9 inhibitors targeting hyperproliferative diseases .

Materials Science

The cyclopropane moiety enhances rigidity in polymer backbones, improving thermal stability in epoxy resins .

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